molecular formula C20H25NO5S B12199163 2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid

2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B12199163
M. Wt: 391.5 g/mol
InChI Key: ZZPSVZLBKCZQBE-UHFFFAOYSA-N
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Description

2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butoxy group, a propan-2-yl group, and a benzenesulfonamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of butoxybenzene to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amine group.

    Sulfonation: The sulfonation of the amine group to form the sulfonamide.

    Coupling: The coupling of the sulfonamide with benzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzoic acid: Similar structure but lacks the sulfonamido group.

    3-(Propan-2-yl)benzenesulfonamide: Contains the sulfonamido group but lacks the benzoic acid moiety.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

2-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the combination of functional groups present in its structure. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(4-butoxy-3-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-4-5-12-26-19-11-10-15(13-17(19)14(2)3)27(24,25)21-18-9-7-6-8-16(18)20(22)23/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,22,23)

InChI Key

ZZPSVZLBKCZQBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)C

Origin of Product

United States

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